molecular formula C13H9ClF2N2O B1211686 2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide

2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B1211686
M. Wt: 282.67 g/mol
InChI Key: LPWXUONYIRUZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, difluoro, and pyridinyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,5-difluorobenzoyl chloride and 5-methyl-2-aminopyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration, followed by washing with a suitable solvent and drying under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: It is used as a probe in biological assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluoro-N-(2-pyridinyl)benzamide
  • 2-chloro-4,5-difluoro-N-(3-methyl-2-pyridinyl)benzamide
  • 2-chloro-4,5-difluoro-N-(4-methyl-2-pyridinyl)benzamide

Uniqueness

2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the methyl group on the pyridinyl ring, which can influence its binding affinity and selectivity towards molecular targets. This structural variation can result in different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C13H9ClF2N2O

Molecular Weight

282.67 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H9ClF2N2O/c1-7-2-3-12(17-6-7)18-13(19)8-4-10(15)11(16)5-9(8)14/h2-6H,1H3,(H,17,18,19)

InChI Key

LPWXUONYIRUZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

solubility

12.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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